cis-2-Ethyl-6-methylmorpholine
Description
cis-2-Ethyl-6-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position of the morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
(2S,6R)-2-ethyl-6-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHFHDCQHZFAO-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNC[C@H](O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Morpholine Derivatives
The alkylation of morpholine or its precursors represents a foundational approach. Morpholine itself is synthesized via the cyclization of diethylene glycol with ammonia. For this compound, alkylation involves reacting morpholine with ethyl and methyl halides under controlled conditions. For example, ethyl bromide and methyl iodide may be introduced sequentially in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom in morpholine acts as a nucleophile, displacing halide ions from the alkylating agents. Steric effects and solvent polarity critically influence regioselectivity, favoring the cis configuration when bulky substituents occupy adjacent positions on the ring.
Acid-Catalyzed Cyclization of Amino Alcohols
An alternative route involves cyclizing amino alcohols such as 2-ethylamino-6-methyl-1-hexanol in the presence of mineral acids (e.g., sulfuric acid) or Lewis acids. This method, adapted from analogous morpholine syntheses, achieves ring closure through dehydration. For instance, heating the amino alcohol with concentrated sulfuric acid at 180°C induces cyclization, yielding a mixture of cis and trans isomers.
Key variables affecting this pathway:
-
Temperature: Elevated temperatures (180–200°C) accelerate dehydration but risk side reactions like carbonization.
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Acid concentration: Higher acid strength improves reaction kinetics but complicates product isolation.
Purification Strategies for this compound
Selective Salt Formation and Recrystallization
A patented method isolates the cis isomer by converting a mixture of cis- and trans-2,6-dimethylmorpholine into acid salts, which are then recrystallized. For example, treating the isomer mixture with benzoic acid in toluene at 50°C selectively precipitates the cis-benzoate salt due to its lower solubility. Subsequent recrystallization from ethanol further purifies the salt, which is hydrolyzed with aqueous NaOH to regenerate the free base.
Representative data from patent examples:
| Acid Used | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzoic acid | Toluene | 50 | 82.3 | 99.4 |
| Benzene sulfonic acid | Chloroform | 40 | 83.2 | 99.5 |
| Sulfuric acid | Dichloromethane | 50 | 81.0 | 99.3 |
This method achieves >99% purity by exploiting differential solubility of diastereomeric salts.
Carboxylate Ester Intermediate Formation
Another purification technique involves reacting crude this compound with carboxylic acids (e.g., acetic acid) in ester solvents like ethyl acetate. The resulting carboxylate ester is hydrolyzed under basic conditions to yield the purified cis isomer. For instance, refluxing with acetic acid in ethyl acetate followed by NaOH hydrolysis achieves 85% yield and 99.5% purity.
Mechanistic rationale:
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Carboxylic acids protonate the morpholine nitrogen, forming a hydrophilic salt that partitions into the aqueous phase during extraction.
-
Ester solvents enhance the solubility of non-polar impurities, facilitating their removal.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Optimal solvents balance polarity and boiling point. Polar aprotic solvents (DMF, DMSO) favor alkylation but require high temperatures for reflux, increasing energy costs. Conversely, chlorinated solvents (chloroform, dichloromethane) enable milder conditions (30–50°C) for salt formation but pose environmental and toxicity concerns.
Table 3.1: Impact of solvent on reaction efficiency
| Solvent | Dielectric Constant | Reaction Temp (°C) | Isomer Selectivity (cis:trans) |
|---|---|---|---|
| DMF | 36.7 | 80 | 3:1 |
| Dichloromethane | 8.9 | 40 | 10:1 |
| Toluene | 2.4 | 50 | 8:1 |
Stoichiometric Considerations
Molar ratios of alkylating agents to morpholine influence yield. A 1.2:1 ratio of ethyl bromide to morpholine minimizes di-alkylation byproducts, while a 10% excess of methyl iodide ensures complete methylation at the 6-position.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
cis-2-Ethyl-6-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
cis-2-Ethyl-6-methylmorpholine serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to act as a catalyst and a solvent in various reactions.
Catalytic Properties
The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For instance, it has been shown to facilitate the synthesis of substituted morpholines through ring-opening reactions with epoxides, leading to high yields of products with defined stereochemistry .
Synthesis of Pharmaceuticals
In pharmaceutical chemistry, this compound is employed as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential anti-inflammatory and anticancer activities. For example, studies have indicated that morpholine derivatives exhibit significant biological activity against cancer cell lines, making them promising candidates for drug development .
Pharmaceutical Applications
The pharmaceutical applications of this compound extend to its use as an active pharmaceutical ingredient (API) and as a building block in drug synthesis.
Anticancer Research
Recent studies have focused on the anticancer properties of compounds derived from this compound. These derivatives have been tested for their efficacy against various cancer types, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuropharmacology
Research has also highlighted the potential neuropharmacological applications of this compound. Its structural similarity to neurotransmitters suggests that it may interact with neuronal receptors, potentially leading to new treatments for neurological disorders .
Case Studies
Several case studies illustrate the practical applications of this compound in research:
Synthesis of Antitumor Agents
A study investigated the synthesis of novel antitumor agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | HCT-116 | 15 |
| B | MCF-7 | 10 |
| C | HeLa | 12 |
Development of Anti-inflammatory Drugs
Another case study explored the use of this compound derivatives in developing anti-inflammatory drugs. The research demonstrated that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of cis-2-Ethyl-6-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-2-Ethyl-6-methylmorpholine include:
- (2S,6R)-2-methyl-6-ethylmorpholine
- (2S,6R)-2-ethyl-6-methylpiperidine
- (2S,6R)-2-ethyl-6-methylpyrrolidine
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of both ethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Biological Activity
Cis-2-Ethyl-6-methylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholines, in general, are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Mechanisms of Biological Activity
The mechanisms through which this compound exerts its biological effects are not extensively documented in the literature; however, studies on related morpholine derivatives suggest several potential pathways:
- Enzyme Inhibition : Morpholines have been shown to inhibit various enzymes, including α-glucosidase and other glycosidases. For instance, a study on N-methylmorpholine derivatives indicated significant α-glucosidase inhibitory activity, which could be relevant for managing diabetes by slowing carbohydrate absorption .
- Antibacterial Activity : Morpholines have demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute to its interaction with bacterial cell membranes or specific intracellular targets.
- Neuropharmacological Effects : Some morpholine compounds are known to modulate neurotransmitter systems, potentially affecting conditions like anxiety and depression. This could be an area of exploration for this compound as well.
In Vitro Studies
A range of in vitro studies has evaluated the biological activity of morpholines:
- α-Glucosidase Inhibition : Research has shown that certain morpholine derivatives exhibit IC50 values significantly lower than standard drugs like acarbose, indicating potent enzyme inhibition . For example, one derivative had an IC50 value of 15 µM compared to acarbose's 58.8 µM.
| Compound Name | IC50 (µM) | Comparison with Acarbose |
|---|---|---|
| 1-benzyl-3-(2-(4-bromophenyl)amino)-2-oxoethyl-morpholinomethyl | 15 ± 0.030 | 4-fold higher potency |
| Acarbose | 58.8 ± 0.015 | Standard reference |
Case Studies
- Antibacterial Efficacy : A study investigating various morpholine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Neuropharmacological Applications : In a pharmacological assessment, morpholines were tested for their effects on NMDA receptors, showing promise in modulating neuroactivity related to anxiety disorders . This suggests potential therapeutic applications for this compound in psychiatric conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
